2-Methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid
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Overview
Description
2-Methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid is an organic compound that features an imidazole ring, a five-membered heterocyclic structure containing nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imidazole ring or the prop-2-enoic acid group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms or other functional groups .
Scientific Research Applications
2-Methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is a key structural component in many biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid involves its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, influencing biological processes. The specific pathways involved depend on the compound’s structure and the context in which it is used .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-imidazole-2-carboxylic acid
- 2-Methyl-5-nitro-1H-imidazole-1-acetic acid
- (2R,3R)-2-Ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid sodium salt
Uniqueness
2-Methyl-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the imidazole ring and the presence of the prop-2-enoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
773114-32-2 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-methyl-3-(3-methylimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12)3-7-4-9-5-10(7)2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
OASSUDRXFIZFFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CN=CN1C)C(=O)O |
Origin of Product |
United States |
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